molecular formula C21H18N2O2 B2415171 N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide CAS No. 672949-62-1

N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B2415171
CAS No.: 672949-62-1
M. Wt: 330.387
InChI Key: BWHCVYXLVQGFNU-XKZIYDEJSA-N
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Description

N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound This particular compound is derived from the reaction between 4-methylbenzaldehyde and 1H,2H-naphtho[2,1-b]furan-2-carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 1H,2H-naphtho[2,1-b]furan-2-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: 4-methylbenzaldehyde and 1H,2H-naphtho[2,1-b]furan-2-carbohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The Schiff base moiety can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is unique due to its specific structural features, such as the naphthofuran moiety and the 4-methylphenyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other Schiff base hydrazones.

Properties

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)13-22-23-21(24)20-12-18-17-5-3-2-4-16(17)10-11-19(18)25-20/h2-11,13,20H,12H2,1H3,(H,23,24)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHCVYXLVQGFNU-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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